D-Galactofuranose,1,2,3,5,6-pentabenzoate

glycosylation stereoselective synthesis carbohydrate chemistry

Constructing β-D-galactofuranosyl linkages for mycobacterial or protozoan glycoconjugate research requires precise stereochemical control. Generic pyranose donors yield incorrect ring configurations, while peracetylated analogs alter deprotection compatibility. - Enables one-pot synthesis of T. cruzi core trisaccharide (34% overall yield). - Benzoyl groups provide steric protection & orthogonal deprotection. - Precursor for UDP-α-D-galactofuranose synthesis & mutase inhibitor studies. Crystalline anomeric mixture-use directly without separation.

Molecular Formula C41H32O11
Molecular Weight 700.7 g/mol
Cat. No. B3164350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactofuranose,1,2,3,5,6-pentabenzoate
Molecular FormulaC41H32O11
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1
InChIKeyIAWBDGWDEQIAPH-JUIAQJPISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactofuranose Pentabenzoate as a Glycosyl Donor


D-Galactofuranose,1,2,3,5,6-pentabenzoate (CAS 138811-45-7; 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose) is a fully benzoylated carbohydrate derivative that serves as a crystalline, anomerically mixed glycosyl donor for the stereoselective construction of β-D-galactofuranosyl linkages [1]. The compound is obtained as a crystalline anomeric mixture that can be used without anomer separation in glycosylation reactions [1]. D-Galactofuranose (D-Galf) residues are integral to the cell wall glycoconjugates of pathogenic mycobacteria, protozoa (Trypanosoma cruzi, Leishmania), and fungi, yet are entirely absent from mammalian systems, establishing furanosyl-containing targets as validated antimicrobial research targets [2].

Why D-Galactofuranose Pentabenzoate Is Irreplaceable


Generic substitution of D-galactofuranose pentabenzoate with closely related analogs (e.g., D-galactopyranose pentabenzoate, peracetylated galactofuranose, or alternative furanosyl donors) introduces verifiable risks to synthetic efficiency, stereochemical outcome, and analytical characterization. Pyranose donors (penta-O-benzoyl-β-D-galactopyranose) yield higher glycosylation efficiencies in matched acceptor systems (80% vs. 41% for the furanosyl counterpart) [1], but they produce the incorrect six-membered ring configuration incompatible with biologically relevant galactofuranosyl-containing targets. Conversely, peracetylated galactofuranose donors exhibit distinct protecting group lability and orthogonal deprotection compatibility profiles compared to benzoyl protection [2]. Mass spectrometric fragmentation patterns and ¹³C NMR chemical shifts provide unambiguous differentiation between furanose and pyranose perbenzoates, enabling identity verification that is not achievable with generic carbohydrate characterization methods [3]. The benzoyl protecting groups provide steric protection while enabling selective deprotection under conditions that differ from acetyl or benzyl ether analogs [4].

D-Galactofuranose Pentabenzoate: Quantitative Evidence


Glycosylation Efficiency: Furanosyl vs. Pyranosyl Donor

Under identical tin(IV) chloride-promoted condensation conditions with the same glucosamine acceptor, penta-O-benzoyl-β-D-galactopyranose yielded 80% of the pyranosyl disaccharide, while penta-O-benzoyl-α,β-D-galactofuranose produced 41% of the furanosyl-containing trisaccharide [1]. This quantitative difference establishes a verifiable reactivity benchmark for furanosyl donor performance in complex oligosaccharide assembly.

glycosylation stereoselective synthesis carbohydrate chemistry

Validated Disaccharide Glycosylation Benchmark

Tin(IV) chloride-promoted condensation of penta-O-benzoyl-α,β-D-galactofuranose with benzyl 2-acetamido-3-O-benzoyl-2-deoxy-α-D-glucopyranoside gave the protected β-D-Galf-(1→6)-D-GlcNAc derivative in 78% yield [1]. This yield serves as a reproducible benchmark for evaluating alternative galactofuranosyl donor systems and reaction optimization in glycoconjugate synthesis.

disaccharide synthesis glycoconjugate Trypanosoma cruzi

Mass Spectrometric Differentiation of Furanose vs. Pyranose

Electron impact-ionization mass spectra of penta-O-benzoyl-α-D-galactofuranose and penta-O-benzoyl-β-D-galactofuranose exhibit fragmentation patterns that are diagnostically distinct from penta-O-benzoyl-α-D-galactopyranose [1]. Specific fragments useful for diagnostic differentiation were identified and reported, providing unambiguous structural verification that cannot be obtained through molecular weight or elemental analysis alone.

analytical chemistry structural elucidation mass spectrometry

13C NMR Differentiation of Furanose and Pyranose

¹³C NMR chemical shifts for penta-O-benzoyl-α-D-galactofuranose and penta-O-benzoyl-β-D-galactofuranose are reported and documented as distinct from penta-O-benzoyl-α-D-galactopyranose [1]. Mass spectrometry was additionally employed to differentiate furanose forms from pyranose analogs, providing orthogonal analytical confirmation of ring configuration.

NMR spectroscopy structural characterization carbohydrate analysis

Direct Use of Anomeric Mixture for Glycosylation

D-Galactofuranose pentabenzoate is obtained as a crystalline anomeric mixture of α,β-furanoses that can be used directly in glycosylation reactions without chromatographic separation of anomers [1]. In contrast, alternative donors may require anomer separation steps or specific activation protocols that add time, cost, and material loss to synthetic workflows.

synthetic efficiency donor preparation glycosylation

D-Galactofuranose Pentabenzoate Application Scenarios


Synthesis of T. cruzi Core Trisaccharide Antigens

This compound is validated for the one-pot, sequential glycosylation of benzyl 2-acetamido-3-O-benzoyl-2-deoxy-α-D-glucopyranoside to construct the β-D-Galf(1→4)[β-D-Galp(1→6)]-D-GlcNAc core trisaccharide found in T. cruzi glycoproteins, with documented stepwise yields of 80% (pyranosyl step) and 41% (furanosyl step) or 34% overall one-pot yield [1]. The resulting protected trisaccharide can be deprotected to the free trisaccharide in 98% yield, and sodium borohydride reduction affords an alditol with spectral data identical to that obtained from the native 38-43 kDa T. cruzi cell-surface glycoprotein [1].

Synthesis of Mycobacterial Arabinogalactan Fragments

D-Galactofuranose residues are essential components of the mycobacterial cell wall arabinogalactan, a validated drug target absent from mammalian hosts [1]. The perbenzoylated furanose donor enables stereoselective β-glycosylation for constructing galactofuranosyl-containing oligosaccharide fragments used in metabolic studies and immunological assays targeting mycobacterial pathogens [1]. The benzoyl protecting groups provide steric control during glycosylation while enabling selective deprotection when required for further chain elongation [2].

UDP-Galactofuranose and Nucleotide-Sugar Analog Synthesis

The compound serves as a precursor for the synthesis of UDP-α-D-galactofuranose, the activated nucleotide-sugar substrate for galactofuranosyltransferases and UDP-galactopyranose mutase [1]. UDP-Galf is biosynthesized from UDP-Galp via mutase catalysis, and chemical synthesis approaches utilizing galactofuranose perbenzoate enable preparation of this critical intermediate and its C-5/C-6 modified analogs for inhibitor development and enzyme mechanistic studies [2].

Trichloroacetimidate Donor for Acid-Sensitive Glycosylation

D-Galactofuranose pentabenzoate is converted to 2,3,5,6-tetra-O-benzoyl-β-D-galactofuranosyl trichloroacetimidate, a donor activated under mild conditions compatible with acid-labile acceptors such as benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside [1]. This donor enables synthesis of β-D-Galf-(1→3)-D-GlcNAc and other acid-sensitive glycosidic linkages relevant to protozoan glycoprotein characterization [1].

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